Cas no 7778-06-5 (c-op{n(ch3)2}n(ch3)ch2ch2n(ch3))

c-op{n(ch3)2}n(ch3)ch2ch2n(ch3) structure
7778-06-5 structure
Product name:c-op{n(ch3)2}n(ch3)ch2ch2n(ch3)
CAS No:7778-06-5
MF:C6H16N3OP
MW:177.18454
CID:983803
PubChem ID:269910

c-op{n(ch3)2}n(ch3)ch2ch2n(ch3) Chemical and Physical Properties

Names and Identifiers

    • c-op{n(ch3)2}n(ch3)ch2ch2n(ch3)
    • 1,3,2-Diazaphospholidin-2-amine, N,N,1,3-tetramethyl-2-oxide;c-OP(N(CH3)2)N(CH3)CH2CH2N(CH3);c-OP{N(CH3)2}N(CH3)CH2CH2N(CH3)
    • 2-(Dimethylamino)-1,3-dimethyl-1,3,2-diazaphospholidine 2-oxide
    • DTXSID80296803
    • MLS003389292
    • 1,3,2-Diazaphospholidin-2-amine, N,N,1,3-tetramethyl-2-oxide
    • SCHEMBL8660095
    • SMR002048947
    • 2-(Dimethylamino)-1,3-dimethyltetrahydro-1,3,2-diazaphosphole 2-oxide
    • N,N,1,3-Tetramethyl-1,3,2-diazaphospholidin-2-amine 2-oxide #
    • CHEMBL2142791
    • c-OP(N(CH3)2)N(CH3)CH2CH2N(CH3)
    • NSC111604
    • 7778-06-5
    • NSC-111604
    • PTUNVBFYPJJYOY-UHFFFAOYSA-N
    • Inchi: InChI=1S/C6H16N3OP/c1-7(2)11(10)8(3)5-6-9(11)4/h5-6H2,1-4H3
    • InChI Key: PTUNVBFYPJJYOY-UHFFFAOYSA-N
    • SMILES: CN1CCN(P1(=O)N(C)C)C

Computed Properties

  • Exact Mass: 177.10328
  • Monoisotopic Mass: 177.10309914g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 180
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0
  • Topological Polar Surface Area: 26.8Ų

Experimental Properties

  • PSA: 26.79
  • LogP: 0.40910

c-op{n(ch3)2}n(ch3)ch2ch2n(ch3) Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Apollo Scientific
OR72104-1g
2-(Dimethylamino)-1,3-dimethyltetrahydro-1,3,2-diazaphosphole 2-oxid
7778-06-5
1g
£205.00 2025-02-20

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